![molecular formula C16H18F3N3O2 B4644594 4-(PIPERAZINOCARBONYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-2-PYRROLIDINONE](/img/structure/B4644594.png)
4-(PIPERAZINOCARBONYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-2-PYRROLIDINONE
Descripción general
Descripción
4-(PIPERAZINOCARBONYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-2-PYRROLIDINONE is a complex organic compound characterized by the presence of a piperazine ring, a trifluoromethyl group, and a pyrrolidinone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(PIPERAZINOCARBONYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-2-PYRROLIDINONE typically involves multiple steps, starting with the preparation of the trifluoromethyl phenyl precursor. One common method involves the reaction of 3-(trifluoromethyl)phenyl chloroformate with piperazine under controlled conditions to form the intermediate compound . This intermediate is then subjected to further reactions to introduce the pyrrolidinone moiety, often through cyclization reactions involving appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(PIPERAZINOCARBONYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-2-PYRROLIDINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, often using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Aplicaciones Científicas De Investigación
4-(PIPERAZINOCARBONYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-2-PYRROLIDINONE has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(PIPERAZINOCARBONYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-2-PYRROLIDINONE involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, often leading to inhibition or modulation of their activity . The piperazine and pyrrolidinone moieties contribute to the compound’s overall stability and binding affinity, making it a potent agent in various biochemical assays .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
4-(PIPERAZINOCARBONYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-2-PYRROLIDINONE stands out due to its unique combination of a piperazine ring, a trifluoromethyl group, and a pyrrolidinone structure. This combination imparts distinct chemical properties, such as enhanced stability, high reactivity, and strong binding affinity to molecular targets. These features make it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
4-(piperazine-1-carbonyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2/c17-16(18,19)12-2-1-3-13(9-12)22-10-11(8-14(22)23)15(24)21-6-4-20-5-7-21/h1-3,9,11,20H,4-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQDUCZKZVTNHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2CC(=O)N(C2)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-CHLORO-4-FLUORO-N-[(OXOLAN-2-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B4644515.png)
![3-(cyclohexylmethyl)-2-[(2-phenylethyl)thio]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4644522.png)
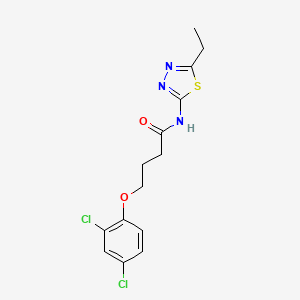
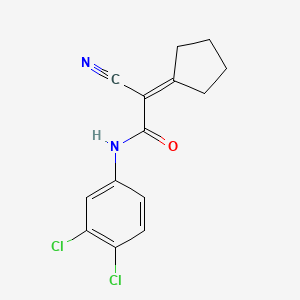
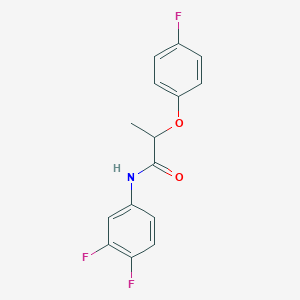
![1-(2,4-dimethylphenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole](/img/structure/B4644553.png)
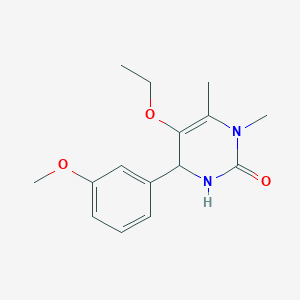
![3-ethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B4644580.png)
![methyl 4-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4644581.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-furylmethyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4644588.png)
![2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-hydroxyethyl)acetamide](/img/structure/B4644597.png)
![3-[(2,6,8-Trimethylquinolin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B4644603.png)
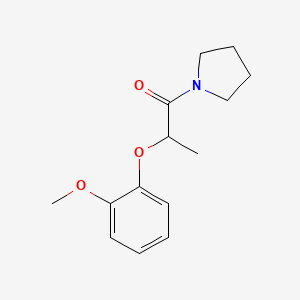
![1-[(2-methoxybenzyl)oxy]-3-[4-(pentyloxy)phenyl]-2(1H)-quinoxalinone 4-oxide](/img/structure/B4644615.png)
